molecular formula C11H6N2O3S B1333413 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid CAS No. 21786-97-0

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

Cat. No. B1333413
CAS RN: 21786-97-0
M. Wt: 246.24 g/mol
InChI Key: PIINGSXUWUVNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid” is a chemical compound with the molecular formula C11H6N2O3S and a molecular weight of 246.24 . It is used for research purposes .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 19 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 tertiary amide (aliphatic) .

Scientific Research Applications

Chemical Structure and Properties

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is a compound that can adopt specific molecular conformations due to its internal hydrogen bonding. For instance, 9-Oxo-9H-fluorene-1-carboxylic acid, a related compound, demonstrates a planar conformation with the carboxyl group internally hydrogen bonded to the ketone O atom. Such structural properties are significant in understanding its chemical behavior and potential applications in scientific research (Coté, Lalancette, & Thompson, 1996).

Synthetic Applications

The synthesis and structural confirmation of compounds similar to 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid have been a subject of study. For instance, 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in synthesizing biologically active compounds, has been synthesized through a rapid method, highlighting the importance of such compounds in synthetic chemistry (Zhu et al., 2014).

Photolysis and Reaction Studies

Studies involving the flash photolysis of related compounds, such as 10-diazo-9(10H)-phenanthrenone, have shown the production of fluorene-9-carboxylic acid as a major reaction product. This kind of research provides insights into the behavior of fluorene derivatives under specific conditions, which is crucial for understanding the properties and applications of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid (Andraos et al., 1997).

Biological Activity Research

The biological activity of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles has been extensively studied. These studies are relevant because compounds like 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid can be used to synthesize such heterocycles, which have shown diverse pharmacological potential. This highlights the importance of such compounds in medicinal chemistry (Lelyukh, 2019).

properties

IUPAC Name

4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGSXUWUVNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369386
Record name 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

CAS RN

21786-97-0
Record name 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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